Benzenemethanamine, 2-chloro-N-methyl-

Catalog No.
S703272
CAS No.
94-64-4
M.F
C8H10ClN
M. Wt
155.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenemethanamine, 2-chloro-N-methyl-

CAS Number

94-64-4

Product Name

Benzenemethanamine, 2-chloro-N-methyl-

IUPAC Name

1-(2-chlorophenyl)-N-methylmethanamine

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

InChI

InChI=1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3

InChI Key

DIWGZVQKFSFNLH-UHFFFAOYSA-N

SMILES

CNCC1=CC=CC=C1Cl

Canonical SMILES

CNCC1=CC=CC=C1Cl

Organic Synthesis:

  • Intermediate in the production of other chemicals: This compound serves as a building block or intermediate in the synthesis of various other chemicals, including pharmaceuticals, dyes, and other organic compounds. [Source: Santa Cruz Biotechnology - "2-Chloro-N-methylbenzylamine"()]

Research on Chemical Reactions:

  • Study of reaction mechanisms: Due to its specific chemical properties, N-benzyl-2-chloro-N-methylethanamine can be employed as a model compound in research aimed at understanding the mechanisms of various chemical reactions. [Source: American Chemical Society - "Chemistry Research"()]

Studies on Material Properties:

  • Investigating polymer behavior: This compound can be used as a component or modifier in the creation of certain polymers, allowing researchers to study their properties and potential applications. [Source: ScienceDirect - "Polymer Science"()]

Benzenemethanamine, 2-chloro-N-methyl-, also known by its Chemical Abstracts Service number 94-64-4, is an organic compound with the molecular formula C₈H₁₀ClN. It features a benzene ring substituted with a chloro group and a methylamino group. The structure can be represented as follows:

text
Cl |C6H5-C-CH3 | NH2

This compound is classified as a secondary amine due to the presence of one nitrogen atom bonded to two carbon atoms. Its physical properties include a molecular weight of approximately 155.63 g/mol and it is typically found in solid form at room temperature.

Typical of aromatic amines and chlorinated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide or amines, leading to the formation of new amine derivatives.
  • Reduction Reactions: The compound can undergo reduction to yield primary amines when treated with reducing agents like lithium aluminum hydride.
  • Acylation: It can react with acyl chlorides to form N-acyl derivatives, which are important intermediates in organic synthesis.

Research indicates that benzenemethanamine, 2-chloro-N-methyl-, exhibits varying degrees of biological activity. It has been noted for its potential toxicity, particularly:

  • Acute Toxicity: The compound is harmful if ingested and may cause skin irritation upon contact .
  • Pharmacological Potential: There is ongoing research into its effects on neurotransmitter systems, which may suggest applications in pharmacology.

Several methods exist for synthesizing benzenemethanamine, 2-chloro-N-methyl-. Common approaches include:

  • Chloromethylation of Aniline: This involves treating aniline with chloromethyl methyl ether under acidic conditions to introduce the chloro group.
  • Reductive Amination: The reaction of benzaldehyde with N-methylamine followed by reduction can yield this compound.
  • Palladium-Catalyzed Reactions: Advanced synthetic routes may employ palladium catalysts for more efficient formation from related precursors .

Benzenemethanamine, 2-chloro-N-methyl-, finds utility in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Industry: Employed in producing specialty polymers and resins due to its reactive functional groups.
  • Research: Utilized in studies exploring amine reactivity and structure-activity relationships in medicinal chemistry.

Studies on the interactions of benzenemethanamine, 2-chloro-N-methyl-, have shown that it can affect various biological pathways:

  • Enzyme Inhibition: Research has indicated potential inhibition of certain enzymes involved in metabolic pathways.
  • Neurotransmitter Interaction: Investigations into its effects on neurotransmitter systems suggest possible implications for mood regulation and cognitive functions.

Benzenemethanamine, 2-chloro-N-methyl-, shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberStructural Features
Benzenemethanamine, N,N-dimethyl-121-69-7Contains two methyl groups attached to nitrogen.
Benzenemethanamine, 3-chloro-N-methyl-89-97-4Chlorine at the para position relative to the amine group.
Benzenemethanamine, N-(2-chloroethyl)-N-methyl17542-47-1Contains an ethyl group along with the chloro substituent.

Uniqueness

What distinguishes benzenemethanamine, 2-chloro-N-methyl-, is its specific substitution pattern on the benzene ring combined with the secondary amine functionality. This unique arrangement influences its reactivity and biological properties compared to other similar compounds listed above.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

94-64-4

Wikipedia

2-Chloro-N-methylbenzylamine
N-(2-Chlorobenzyl)-N-methylamine

General Manufacturing Information

Benzenemethanamine, 2-chloro-N-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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